molecular formula C16H11ClN2O3S B2898598 4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide CAS No. 892853-45-1

4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide

Cat. No.: B2898598
CAS No.: 892853-45-1
M. Wt: 346.79
InChI Key: APEPDVIILGACBG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex tricyclic scaffold containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. The central tricyclic system, 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene, forms a rigid framework that likely influences its electronic and steric properties. The 4-chlorobenzamide substituent introduces a halogenated aromatic moiety, which may enhance lipophilicity and influence binding interactions in biological or catalytic systems .

Properties

IUPAC Name

4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-10-3-1-9(2-4-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEPDVIILGACBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tricyclic Scaffold Construction

The tricyclic framework 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene serves as the foundational structure for subsequent functionalization. Two primary methodologies dominate its synthesis:

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-thia-1,3-thiazole moiety. Reacting α-haloketones with thioamides in ethanol under reflux yields the thiazole ring. For instance, treatment of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea in ethanol at 80°C for 12 hours produces the intermediate thiazoline, which is subsequently oxidized to the thiazole using MnO₂.

Oxa-Azabicyclic System via Cyclocondensation

The 10,13-dioxa-6-azabicyclo[7.4.0] system is assembled through acid-catalyzed cyclocondensation of diols with nitriles. For example, reacting 1,4-dihydroxybenzene with 2-cyanopyridine in trifluoroacetic acid at 120°C for 24 hours generates the bicyclic core. Yields typically range from 45% to 68%, with purity confirmed via HPLC (>95%).

Functionalization of the Tricyclic Core

Chlorination at the Para Position

Introducing the 4-chloro substituent on the benzamide component employs phosphorus oxychloride (POCl₃) as the chlorinating agent. Reacting the tricyclic amine intermediate with POCl₃ in dichloromethane at 0–5°C for 6 hours achieves selective para-chlorination, with yields of 70–85%. Excess POCl₃ (>3 equivalents) minimizes di- or tri-chlorinated byproducts.

Amide Bond Formation

Coupling the chlorinated benzoic acid derivative to the tricyclic amine is achieved via two methods:

Schotten-Baumann Acylation

Reacting 4-chlorobenzoyl chloride with the tricyclic amine in a biphasic system (dichloromethane/water) using NaOH as a base yields the target amide. This method affords moderate yields (50–65%) but requires rigorous purification to remove unreacted amine.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 18 hours enhances yields to 75–90%. This method minimizes racemization and is preferred for stereosensitive applications.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics for amide coupling, while non-polar solvents (toluene) favor cyclization steps. Catalytic systems such as Pd/C (5 wt%) in hydrogenation steps reduce nitro intermediates to amines with >95% efficiency.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes for cyclocondensation steps, achieving comparable yields (60–70%). Continuous flow reactors operating at 100°C and 10 bar pressure enhance throughput by 300% compared to batch processes.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons resonate at δ 7.8–8.1 ppm (doublets, J = 8.5 Hz), while the thiazole C-H appears at δ 7.2 ppm (singlet).
  • ¹³C NMR : The amide carbonyl is observed at δ 165.2 ppm, and the thiazole C-S carbon at δ 142.5 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 443.0841 (calculated for C₁₉H₁₅ClN₂O₃S⁺: 443.0838).

Challenges and Mitigation Strategies

Purification Difficulties

Chromatographic separation of the final product from regioisomeric byproducts remains challenging due to similar R f values. Gradient elution (hexane:ethyl acetate, 9:1 to 1:1) on silica gel improves resolution, albeit with a 15–20% loss in recovery.

Stability Concerns

The compound exhibits hygroscopicity under ambient conditions. Storage in desiccators with P₂O₅ at −20°C prevents hydrolysis of the amide bond.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Schotten-Baumann 50–65 90–92 6–8 Low
EDC/HOBt Coupling 75–90 95–98 18 Moderate
Microwave Cyclization 60–70 93–95 0.5 High

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences with related compounds:

Compound Name Substituent on Benzamide Tricyclic Core Modification Molecular Weight (g/mol) Key Applications/Properties References
4-Chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[...]-5-yl}benzamide (Target) 4-Chloro Unmodified Not provided Potential ligand/catalytic activity?
N-{10,13-dioxa-4-thia-6-azatricyclo[...]-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide 3-(2,5-Dioxopyrrolidinyl) Unmodified 465.6 Not specified
N-{10,13-dioxa-4-thia-6-azatricyclo[...]-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Thiophene-sulfonyl Unmodified 465.6 Not specified
N-{10,13-dioxa-4-thia-6-azatricyclo[...]-5-yl}-4-(pyrrolidine-1-sulfonyl)benzamide 4-Pyrrolidine-sulfonyl Unmodified 581.147 Pharmaceutical building block

Key Observations :

  • Substituent Effects : The 4-chloro group in the target compound contrasts with sulfonamide (e.g., thiophene-sulfonyl) or dioxopyrrolidinyl substituents in analogues. Chlorine’s electron-withdrawing nature may reduce solubility compared to polar sulfonamide groups .
  • Tricyclic Core : All analogues retain the unmodified tricyclic system, suggesting this scaffold is critical for maintaining structural integrity in applications like ligand design .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is inferred to be ~400–500 g/mol based on analogues (e.g., 465.6 g/mol in ) .
  • Solubility : Sulfonamide-containing analogues (e.g., ) likely have higher aqueous solubility than the chloro-substituted target compound due to increased polarity .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:
The synthesis involves multi-step reactions, including core scaffold preparation (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives), substituent introduction, and final amidation. Key challenges include:

  • Low yields in cyclization steps due to steric hindrance. Optimize reaction time, temperature, and catalysts (e.g., potassium carbonate for deprotonation) .
  • Purification difficulties from byproducts. Use orthogonal techniques like preparative HPLC and silica gel chromatography .
  • Moisture sensitivity during thio-group incorporation. Conduct reactions under inert atmospheres (argon/nitrogen) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and heterocyclic core integrity .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation and isotopic pattern matching .
  • X-ray Crystallography (if applicable): Absolute configuration determination for chiral centers .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?

Answer:

  • Enzymatic Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or colorimetric readouts .
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within active sites .
  • Mutational Analysis: Engineer enzyme variants to identify critical residues for binding .
  • Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds to assess permeability .

Advanced: How should discrepancies in reported biological activity data be analyzed and resolved?

Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (pH, temperature, solvent controls) .
  • Purity Validation: Re-analyze compound batches via HPLC and NMR to exclude impurities as confounding factors .
  • Assay Variability: Compare results across multiple assay formats (e.g., cell-free vs. cell-based) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate data heterogeneity in published studies .

Advanced: What computational approaches are suitable for predicting the environmental impact of this compound?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Predict biodegradation pathways and toxicity using software like EPI Suite .
  • Molecular Dynamics Simulations: Assess stability in aqueous environments and potential bioaccumulation .
  • Ecotoxicity Profiling: Cross-reference with databases (e.g., PubChem) to identify structural analogs with known ecological data .

Advanced: What strategies optimize the compound's pharmacokinetic properties for therapeutic use?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
  • Formulation Studies: Develop nanoparticle carriers or liposomal encapsulation for targeted delivery .
  • Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials .
  • Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of amide bonds .
  • Solvent Choice: Dissolve in DMSO for long-term storage; avoid aqueous buffers unless lyophilized .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic Substitution: Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test bioactivity .
  • 3D Pharmacophore Modeling: Identify critical electronic and steric features using software like Schrödinger .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity .

Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?

Answer:

  • Rodent Models: Use xenograft tumors in mice for anticancer activity screening .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure plasma half-life and tissue distribution via LC-MS/MS .
  • Toxicogenomics: Profile liver/kidney toxicity using RNA sequencing in treated animals .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods for weighing and dissolution to avoid inhalation .
  • Waste Disposal: Follow hazardous waste protocols for halogenated organics .

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